molecular formula C17H10FN B14196567 Benzonitrile, 2-(1-fluoro-2-naphthalenyl)- CAS No. 918630-52-1

Benzonitrile, 2-(1-fluoro-2-naphthalenyl)-

Cat. No.: B14196567
CAS No.: 918630-52-1
M. Wt: 247.27 g/mol
InChI Key: BZDPMPWVUFVHHQ-UHFFFAOYSA-N
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Description

Benzonitrile, 2-(1-fluoro-2-naphthalenyl)- is an organic compound with the molecular formula C17H10FN and a molecular weight of 247.2664 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a fluorinated naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-(1-fluoro-2-naphthalenyl)- typically involves the reaction of 2-fluoronaphthalene with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 2-fluoronaphthalene is reacted with benzonitrile in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-(1-fluoro-2-naphthalenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzonitrile, 2-(1-fluoro-2-naphthalenyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzonitrile, 2-(1-fluoro-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with transition metals, which are soluble in organic solvents and conveniently labile. These complexes can be used as synthetic intermediates in various chemical reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzonitrile: Similar in structure but lacks the naphthalene ring.

    4-Fluorobenzonitrile: Another fluorinated benzonitrile with the fluorine atom in a different position.

    2-(1-Fluoronaphthalen-2-yl)benzonitrile: A closely related compound with similar properties.

Uniqueness

Benzonitrile, 2-(1-fluoro-2-naphthalenyl)- is unique due to the presence of both a benzonitrile group and a fluorinated naphthalene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

918630-52-1

Molecular Formula

C17H10FN

Molecular Weight

247.27 g/mol

IUPAC Name

2-(1-fluoronaphthalen-2-yl)benzonitrile

InChI

InChI=1S/C17H10FN/c18-17-15-8-4-1-5-12(15)9-10-16(17)14-7-3-2-6-13(14)11-19/h1-10H

InChI Key

BZDPMPWVUFVHHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=CC=C3C#N

Origin of Product

United States

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